molecular formula C16H11ClF5NO3 B2752083 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 339010-98-9

2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No. B2752083
CAS RN: 339010-98-9
M. Wt: 395.71
InChI Key: UMCGMJGNXLDHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C16H11ClF5NO3 and its molecular weight is 395.71. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Radical Scavenging Activity

Phenolic compounds, such as acetaminophen, salicylate, and 5-aminosalicylate, have been studied for their antioxidant properties and ability to inhibit lipid peroxidation, acting as potent radical scavengers. This suggests a potential research application of similar compounds in exploring antioxidant efficiencies and radical scavenging activities, which could be relevant in designing new therapeutic agents or in the study of aging and chronic diseases linked to oxidative stress (Dinis, Maderia, & Almeida, 1994).

Photoreactions in Different Solvents

The photoreactivity of flutamide, a related compound, in various solvents underlines the importance of understanding how structural analogs behave under UV light, which could be pertinent in designing drugs with minimized phototoxicity or in developing photostable therapeutic agents (Watanabe, Fukuyoshi, & Oda, 2015).

Allosteric Modifiers of Hemoglobin

Research on allosteric modifiers of hemoglobin showcases the potential application of structurally related compounds in modulating hemoglobin's oxygen affinity. This could be significant for clinical or biological areas requiring a reversal of depleted oxygen supply, such as in ischemia, stroke, or tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).

Analgesic and Antimicrobial Activities

The synthesis and study of novel isoxazole derivatives, including compounds structurally similar to the one , for their analgesic and antimicrobial activities, highlight the potential of such chemicals in developing new pain relief and antimicrobial agents (Sahu et al., 2009).

Antiinflammatory Activity

The antiinflammatory activity of substituted (2-phenoxyphenyl)acetic acids, related to the compound , emphasizes the research potential in the development of new antiinflammatory agents with low toxicity and ulcerogenic potential, which could offer therapeutic benefits in treating inflammatory conditions (Atkinson et al., 1983).

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF5NO3/c1-9-8-10(17)2-7-13(9)26-15(18,19)14(24)23-11-3-5-12(6-4-11)25-16(20,21)22/h2-8H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCGMJGNXLDHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.